2-[(5Z)-5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
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Overview
Description
2-[(5Z)-5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidine ring, a benzylidene group, and a hydroxyphenyl ethyl side chain, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the benzylidene-thiazolidine intermediate. This intermediate is then reacted with N-[2-(4-hydroxyphenyl)ethyl]acetamide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(5Z)-5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide .
- 2-[(5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide .
- 2-[(5Z)-5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide .
Uniqueness
The uniqueness of 2-[(5Z)-5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide lies in its specific substitution pattern and the presence of both methoxy and hydroxy groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O6S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H22N2O6S/c1-29-17-7-8-18(30-2)15(11-17)12-19-21(27)24(22(28)31-19)13-20(26)23-10-9-14-3-5-16(25)6-4-14/h3-8,11-12,25H,9-10,13H2,1-2H3,(H,23,26)/b19-12- |
InChI Key |
WMDKYZVUBVYBFR-UNOMPAQXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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